Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
CAS No.: 1774897-50-5
Cat. No.: VC5556556
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8
* For research use only. Not for human or veterinary use.
![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride - 1774897-50-5](/images/structure/VC5556556.png)
Specification
CAS No. | 1774897-50-5 |
---|---|
Molecular Formula | C15H21ClN2O2 |
Molecular Weight | 296.8 |
IUPAC Name | benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H |
Standard InChI Key | MIKPNJXYJKJEMH-UHFFFAOYSA-N |
SMILES | C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named as benzyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride. Alternative designations include Benzyl N-{6-azaspiro[2.5]octan-1-yl}carbamate hydrochloride and ZB0010 . Its CAS registry number (1774897-50-5) ensures unambiguous identification across databases.
Molecular Architecture
The structure comprises a 6-azaspiro[2.5]octane core—a bicyclic system where a six-membered ring (piperidine) shares a single atom with a smaller three-membered ring (cyclopropane). The carbamate group () is appended to the spiro nitrogen, while the hydrochloride salt stabilizes the amine moiety. The SMILES notation codifies this arrangement .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 1774897-50-5 | |
Molecular Formula | ||
Molecular Weight | 296.79 g/mol | |
SMILES | ||
Purity | 97% |
Physicochemical Properties
Stability and Solubility
While experimental data on solubility and thermal properties are unavailable, the hydrochloride salt form typically improves aqueous solubility compared to free bases. The compound requires storage under inert conditions at 2–8°C to prevent degradation . Analogous spirocarbamates exhibit limited water solubility, suggesting similar behavior for this derivative .
Spectroscopic Characterization
Parameter | Details | Source |
---|---|---|
Hazard Statements | H302, H315, H319, H335 | |
Precautionary Codes | P261, P280, P305+P351+P338 | |
Storage Conditions | Inert atmosphere, 2–8°C |
Synthetic Considerations
Retrosynthetic Analysis
The spirocyclic core can be constructed via intramolecular cyclization strategies. A plausible route involves:
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Cyclopropanation: Formation of the three-membered ring through [2+1] cycloaddition or Simmons–Smith reaction.
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Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate () in the presence of a base.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
Purification and Quality Control
Column chromatography or recrystallization likely achieves the reported 97% purity. Analytical HPLC and mass spectrometry would verify identity and purity .
Comparative Analysis with Structural Analogs
Ambeed lists several analogs, including:
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A587557 (Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride): Similar spirocore but with a five-membered ring, reducing steric strain.
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A768216 (Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate): Free base form, highlighting the hydrochloride’s role in solubility .
These analogs underscore the pharmacological interest in spirocarbamates, though specific data on 1774897-50-5 remain sparse.
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